
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-cyanophenyl)oxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-cyanophenyl)oxamide, also known as AQ-11, is a novel compound with potential applications in scientific research. This compound has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-cyanophenyl)oxamide has been shown to inhibit the activity of the ryanodine receptor, a calcium release channel found in the endoplasmic reticulum of cells. This inhibition leads to a decrease in calcium release from the endoplasmic reticulum, which can have a neuroprotective effect in certain contexts.
Biochemical and Physiological Effects:
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-cyanophenyl)oxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of the antioxidant enzyme superoxide dismutase, which can protect cells from oxidative stress. N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-cyanophenyl)oxamide has also been shown to decrease the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which can have a positive effect on cognitive function.
実験室実験の利点と制限
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-cyanophenyl)oxamide has several advantages for lab experiments. It is a relatively small and stable compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity in animal studies. However, N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-cyanophenyl)oxamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in certain contexts. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for the study of N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-cyanophenyl)oxamide. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases. Further studies are needed to determine the optimal dosing and administration of N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-cyanophenyl)oxamide for these applications. Another area of interest is the development of N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-cyanophenyl)oxamide analogs with improved solubility and potency. Finally, N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-cyanophenyl)oxamide's mechanism of action needs to be further elucidated to fully understand its potential applications in scientific research.
合成法
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-cyanophenyl)oxamide is synthesized through a multi-step process that involves the reaction of 2-cyanobenzoic acid with 2-aminoacetophenone to form 2-(2-cyanophenyl)-1-(2-oxoethyl)imidazolidine-4,5-dione. This intermediate is then reacted with 7-acetyl-1,2,3,4-tetrahydroquinoline to form N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-cyanophenyl)oxamide. The synthesis of N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-cyanophenyl)oxamide has been optimized to produce high yields and purity.
科学的研究の応用
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-cyanophenyl)oxamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-cyanophenyl)oxamide has also been studied for its potential use as a tool for studying the role of calcium signaling in neuronal function.
特性
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-cyanophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c1-13(25)24-10-4-6-14-8-9-16(11-18(14)24)22-19(26)20(27)23-17-7-3-2-5-15(17)12-21/h2-3,5,7-9,11H,4,6,10H2,1H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCLFZYBPSYHCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-cyanophenyl)oxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

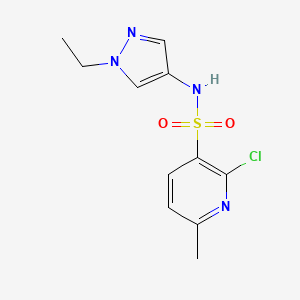
![2-((9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide](/img/structure/B2624588.png)
![6-Fluoro-N-[2-(1-methylimidazol-2-YL)-1-phenylethyl]pyridine-3-carboxamide](/img/structure/B2624591.png)

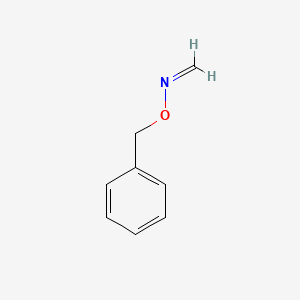
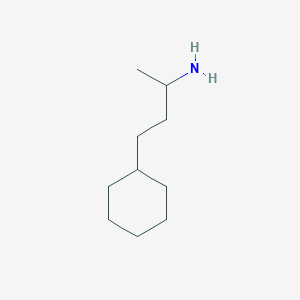
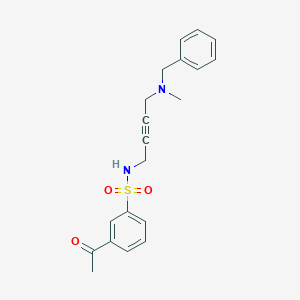
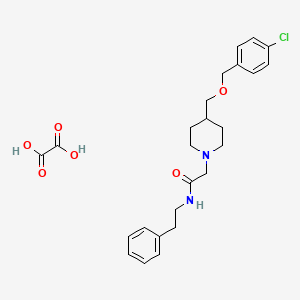
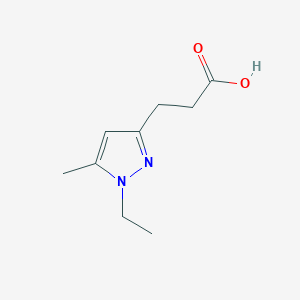


![N-(3,4-dimethylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2624607.png)
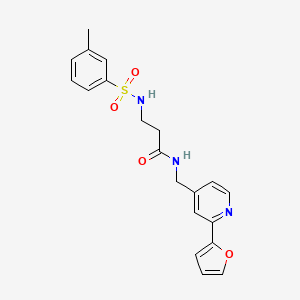
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3-fluorobenzamido)benzofuran-2-carboxamide](/img/structure/B2624609.png)